molecular formula C28H34N6O2 B2580567 7-(2,5-dimethylbenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 886909-00-8

7-(2,5-dimethylbenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2580567
CAS RN: 886909-00-8
M. Wt: 486.62
InChI Key: YIHIHLOJMCYBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,5-dimethylbenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H34N6O2 and its molecular weight is 486.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity of Xanthene Derivatives

A study by Bhatia et al. (2016) developed derivatives for antiasthmatic activity, showcasing the synthesis of xanthene derivatives known for their vasodilatory activity. The research highlighted the potential of these compounds in developing anti-asthmatic agents, indicating the significant activity of certain derivatives compared to the standard Cilostazol, suggesting a pathway for future potent anti-asthmatic compounds Bhatia, V. S. W., P. C., & S. S. K., 2016.

Receptor Affinity and Pharmacological Evaluation

Chłoń-Rzepa et al. (2013) explored arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, focusing on chemical diversification to select potent receptor ligands with anxiolytic and antidepressant properties. This research underscores the strategic chemical modifications to purine-2,6-dione to design new 5-HT ligands, potentially contributing to psychotropic drug development Chłoń-Rzepa et al., 2013.

Antimycobacterial Activity

Konduri et al. (2020) synthesized a series of purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. Their research aimed at disrupting MurB to hinder the biosynthesis of peptidoglycan, exhibiting a cluster of analogues with promising activity. This study exemplifies the application of purine derivatives in targeting infectious diseases Konduri, J. P., V. S. K., D. S., J. B., D. S., & K. P. R., 2020.

Anticancer, Anti-HIV-1, and Antimicrobial Activity

Ashour et al. (2012) described the synthesis of new triazino and triazolo[4,3-e]purine derivatives, assessing their anticancer, anti-HIV, and antimicrobial activities. This work highlighted the potential of such derivatives in medical applications, with certain compounds showing considerable activity against various cancer cell lines, HIV-1, and bacterial strains Ashour, S. R., S. A. E.-H., M. M. E., & M. H. B., 2012.

properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O2/c1-18-6-8-20(3)22(14-18)16-32-10-12-33(13-11-32)27-29-25-24(26(35)30-28(36)31(25)5)34(27)17-23-15-19(2)7-9-21(23)4/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,30,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHIHLOJMCYBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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